molecular formula C17H22O7 B125685 [(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate CAS No. 486430-93-7

[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate

Cat. No. B125685
M. Wt: 338.4 g/mol
InChI Key: RFOIMKJJHPMORA-CNORLRFSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(1’S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3’,4-trimethyl-2’,7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6’-cyclohex-3-ene]-1’-yl] acetate” is also known as O-Acetylcyclocalopin A1. It is a furopyran and a natural product found in Caloboletus rubripes, Boletus coniferarum, and Caloboletus calopus1.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. For a detailed synthesis analysis, it would be best to refer to scientific literature or databases that specialize in chemical synthesis.



Molecular Structure Analysis

The molecular formula of this compound is C17H22O71. However, I could not find detailed information on its molecular structure. For a comprehensive molecular structure analysis, it would be best to refer to scientific literature or databases that specialize in molecular structures.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. For a detailed chemical reactions analysis, it would be best to refer to scientific literature or databases that specialize in chemical reactions.



Physical And Chemical Properties Analysis

The molecular weight of this compound is 338.4 g/mol1. Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound. For a comprehensive analysis of the physical and chemical properties, it would be best to refer to scientific literature or databases that specialize in physical and chemical properties.


Scientific Research Applications

Chemical Composition and Natural Occurrence

The compound is part of a diverse group of chemicals derived from natural sources. For instance, similar compounds have been isolated from Tanacetum nubigenum Wall, a plant found in the Kumaon region of the North Western Himalaya. The presence of such unique compounds, distinct from previously reported ones, indicates a new chemotype within the genus Tanacetum (Chanotiya et al., 2005).

Synthetic Chemistry and Molecular Synthesis

The compound is closely related to derivatives synthesized through Prins-type cyclization, a method that is widely used for constructing complex molecular architectures, including various tetrahydro-2H-pyran and tetrahydrofuran derivatives (Fráter et al., 2004). Moreover, the study of solvent effects on the distribution of configurational and conformational isomers of similar compounds provides valuable insights into their stability and reactivity in different environments (Ren et al., 2008).

Biological Applications and Molecular Biology

Although the direct biological applications of this specific compound were not found, compounds with similar structures have been explored for their potential biological activities. For example, spiroketal structures, akin to the given compound, have been evaluated for their cytotoxicity against various cancer cell lines, indicating the potential of such compounds in medical and pharmaceutical research (Meilert et al., 2004).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of this compound. For detailed safety and hazard information, it would be best to refer to scientific literature or databases that specialize in safety data sheets or hazard identification.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of research or applications for this compound. For insights into future directions, it would be best to refer to scientific literature or databases that specialize in research trends or future predictions.


Please note that the information provided is based on the data available as of 2024 and may not be up-to-date. For the most accurate and comprehensive information, please refer to the original sources or consult with a professional in the field.


properties

IUPAC Name

[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O7/c1-8-5-6-17(14(12(8)19)23-10(3)18)11-9(2)7-22-15(20)13(11)24-16(17,4)21/h5,9,11,13-14,21H,6-7H2,1-4H3/t9-,11+,13+,14-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOIMKJJHPMORA-CNORLRFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(=O)C2C1C3(CC=C(C(=O)C3OC(=O)C)C)C(O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(=O)[C@@H]2[C@H]1[C@]3(CC=C(C(=O)[C@H]3OC(=O)C)C)[C@](O2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Reactant of Route 2
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Reactant of Route 3
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Reactant of Route 4
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Reactant of Route 5
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate
Reactant of Route 6
[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.